

Unraveling "Anticancer Agent 149": A Technical Guide to Cancer-Specific Susceptibilities

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Compound of Interest		
Compound Name:	Anticancer agent 149	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The designation "Anticancer Agent 149" appears in scientific literature and commercial listings referencing at least four distinct therapeutic candidates. This guide provides a comprehensive technical overview of these agents, detailing their mechanisms of action, specific cancer type susceptibilities, and the experimental frameworks used to characterize them. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

The agents identified under the umbrella of "Anticancer Agent 149" include:

- MG149: A histone acetyltransferase (HAT) inhibitor with synergistic effects in hepatocellular carcinoma.
- BGB149 (Tilvestamab): A humanized anti-AXL monoclonal antibody investigated in ovarian and renal cancers.
- Antitumor Agent-149 (Compound 3): An analogue of the natural product Echinomycin, showing potential in colon cancer.
- Anticancer Agent 149 (from Dioscorea): A compound with reported selective cytotoxicity against breast cancer cells, though specific public data is limited.



This guide will delve into the available scientific information for each of these agents, presenting a clear and structured analysis to aid in further research and development efforts.

MG149: A Histone Acetyltransferase Inhibitor for Hepatocellular Carcinoma

MG149 is a small molecule inhibitor of the MYST family of histone acetyltransferases (HATs), specifically targeting Tip60 and MOF. Its primary mechanism of action involves the inhibition of histone acetylation, a key epigenetic modification in gene regulation. This activity leads to the suppression of critical signaling pathways, including p53 and NF-κB, which are often dysregulated in cancer.

Ouantitative Data Summary

Parameter	Value	Cell Lines	Assay Type	Reference
IC50 (Tip60)	74 μΜ	Cell-free	HAT Assay	[1][2][3]
IC50 (MOF)	47 μΜ	BL21(DE3) expressing human MOF	HAT Assay	[1][2]
Ki (KAT8)	39 ± 7.7 μM	Cell-free	Enzyme Kinetics	[4][5]
Synergistic Effect with Sorafenib	Combination Index < 1	Huh7, Hep3B, HepG2 (HCC)	Cell Viability Assay	[4][6]

Experimental Protocols

Histone Acetyltransferase (HAT) Inhibition Assay (for IC50 determination):

- Enzyme and Substrate Preparation: Recombinant human Tip60 or MOF is expressed and purified. A histone H4 peptide is used as the substrate.[1]
- Reaction Mixture: The assay is performed in a reaction buffer containing the purified HAT enzyme, the histone H4 peptide substrate, and [14C]-labeled Acetyl-CoA.
- Inhibitor Addition: MG149 is added at various concentrations to the reaction mixture.



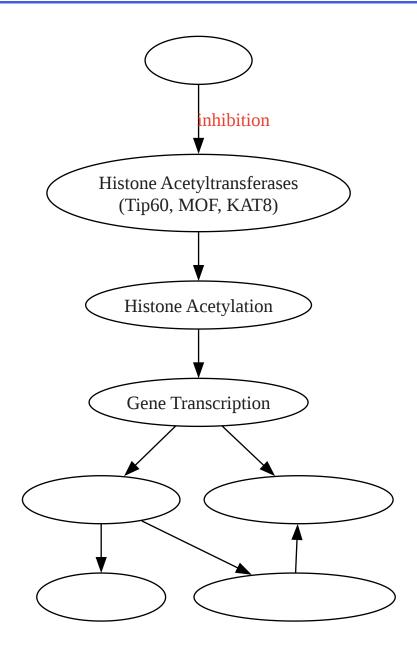
- Incubation: The reaction is incubated at 30°C for a specified time (e.g., 5 minutes) to allow for the enzymatic transfer of the radiolabeled acetyl group to the histone substrate.[1]
- Detection: The reaction is stopped, and the amount of incorporated radioactivity into the histone peptide is quantified using scintillation counting.
- Data Analysis: IC50 values are calculated by plotting the percentage of HAT inhibition against the logarithm of the MG149 concentration.

Cell Viability Assay (for synergistic effect with Sorafenib):

- Cell Culture: Hepatocellular carcinoma cell lines (Huh7, Hep3B, HepG2) are cultured in appropriate media and conditions.[4]
- Treatment: Cells are treated with varying concentrations of MG149, Sorafenib, or a combination of both for 72 hours.[7][8]
- Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay or by live-cell imaging to monitor cell confluence.[4][7]
- Data Analysis: The synergistic effect is quantified by calculating the Combination Index (CI)
 using the Chou-Talalay method, where CI < 1 indicates synergy.

Signaling Pathway





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BGB149 (Tilvestamab): A Monoclonal Antibody Targeting AXL

BGB149, also known as Tilvestamab, is a humanized monoclonal antibody that targets the AXL receptor tyrosine kinase. AXL is frequently overexpressed in various cancers and is associated with tumor progression, metastasis, and drug resistance. Tilvestamab functions by blocking the binding of the AXL ligand, GAS6, thereby inhibiting AXL-mediated downstream signaling.

Quantitative Data Summary



Parameter	Value/Observa tion	Cancer Type(s)	Assay/Trial Phase	Reference
Inhibition of AXL Phosphorylation	Significant inhibition at 250 μΜ	Renal Cell Carcinoma (786- 0 cells)	In vitro ELISA	[3][9]
Downstream Signaling Inhibition	Decreased pAKT levels	Renal Cell Carcinoma (786- 0 cells)	Western Blot	[3][9]
In Vivo Tumor Growth Inhibition	Suppressed tumor growth at 30 mg/kg (i.p., twice weekly)	Orthotopic Renal Cell Carcinoma Mouse Model	Preclinical	[3][9]
Clinical Trial (NCT04893551) Dose Levels	1 mg/kg, 3 mg/kg, 5 mg/kg (IV every 2 weeks)	Relapsed, Platinum- Resistant High- Grade Serous Ovarian Cancer	Phase 1b	[1][10][11]
Clinical Trial (NCT04893551) Outcome	Well-tolerated; 44% of patients had stable disease at 6 weeks	Relapsed, Platinum- Resistant High- Grade Serous Ovarian Cancer	Phase 1b	[10][11]

Experimental Protocols

AXL Phosphorylation Inhibition Assay:

- Cell Culture and Starvation: Renal cell carcinoma cells (786-0) are cultured and then serumstarved to reduce basal receptor activation.[12]
- Inhibitor Treatment: Cells are pre-treated with Tilvestamab at various concentrations for 1 hour.[12]



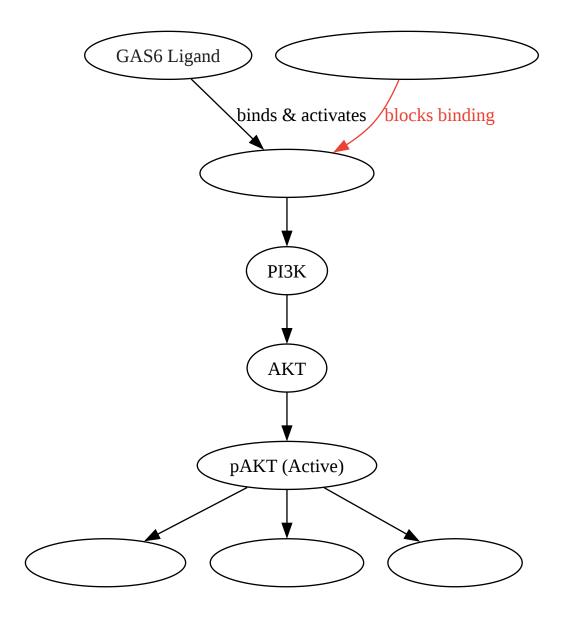
- Ligand Stimulation: Cells are stimulated with recombinant GAS6 to induce AXL phosphorylation.
- Cell Lysis and Analysis: Cells are lysed, and the levels of phosphorylated AXL (pAXL) are quantified using an ELISA or Western blot analysis with a specific anti-pAXL antibody.[12]

Phase 1b Clinical Trial Protocol (NCT04893551) - Simplified:

- Patient Population: Patients with relapsed, platinum-resistant high-grade serous ovarian cancer.[1][10]
- Study Design: A multicenter, open-label, dose-escalation study.[10]
- Treatment: Tilvestamab administered intravenously every 2 weeks at escalating dose levels (1, 3, and 5 mg/kg).[10][11]
- Primary Endpoints: Safety and tolerability of Tilvestamab.
- Secondary Endpoints: Pharmacokinetics, pharmacodynamics, and preliminary antitumor activity (overall response rate, progression-free survival).[10]

Signaling Pathway





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Antitumor Agent-149 (Compound 3): An Echinomycin Analogue

"Antitumor agent-149" is described as a synthetic analogue of Echinomycin, a natural product known for its DNA bis-intercalating properties and potent anticancer activity. This analogue, referred to as "compound 3" in a key publication, has been evaluated for its potential as a colon cancer therapeutic.[5][11][13]

Quantitative Data Summary



Parameter	Value	Cell Line	Assay Type	Reference
Cytotoxicity (IC50)	0.85 nM	SW620 (Colon Cancer)	Cell Viability Assay	[11]
HIF-1α-mediated Transcription Inhibition	Marked decrease, similar to Echinomycin	SW620 (Colon Cancer)	HRE Reporter Gene Assay	[11]
In Vivo Tumor Growth Inhibition	Superior efficacy to Echinomycin	SW620 Xenograft Mouse Model	Preclinical	[11]

Experimental Protocols

HIF-1α-mediated Transcription Reporter Assay:

- Cell Transfection: SW620 colon cancer cells are transiently co-transfected with a plasmid expressing HIF-1α and a reporter plasmid containing a Hypoxia-Responsive Element (HRE) driving the expression of a luciferase gene.[11]
- Compound Treatment: Transfected cells are treated with Antitumor agent-149 (compound 3) or Echinomycin at various concentrations.
- Luciferase Assay: After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
- Data Analysis: The reduction in luciferase activity in treated cells compared to untreated controls indicates the inhibition of HIF-1α-mediated transcription.

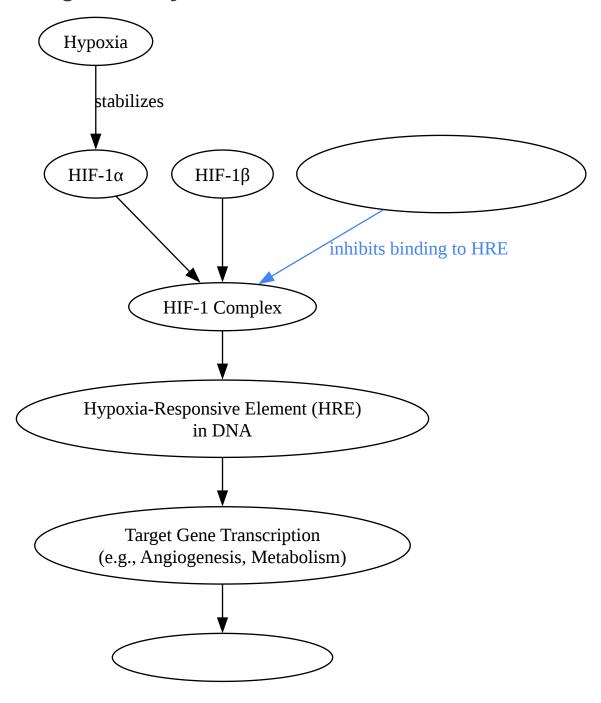
In Vivo Xenograft Study:

- Cell Implantation: SW-620 human colon cancer cells are subcutaneously injected into immunodeficient mice (e.g., BALB/c nude mice).
- Treatment Administration: Once tumors are established, mice are treated with Antitumor agent-149 (compound 3), Echinomycin, or a vehicle control, typically via intraperitoneal injection.



- Tumor Measurement: Tumor volume is measured regularly throughout the study.
- Endpoint Analysis: At the end of the study, tumors are excised and may be analyzed for biomarkers. The efficacy of the compound is determined by the extent of tumor growth inhibition compared to the control group.

Signaling Pathway



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Anticancer Agent 149 from Dioscorea

"Anticancer agent 149" is also described as a compound isolated from the rhizome of a Dioscorea species. Publicly available information on a specific, purified compound with this exact designation is limited. However, extracts and various isolated compounds from Dioscorea plants, such as diosgenin and its derivatives, have been reported to exhibit cytotoxic activity against several cancer cell lines, including the MCF-7 breast cancer cell line.

Quantitative Data Summary (General for Dioscorea

Compounds)

Compound/Ext	IC50 Value	Cell Line	Assay Type	Reference
Dioscorea rotundata ethanolic extract (raw)	41.80 μg/ml	MCF-7 (Breast Cancer)	MTT Assay	[10]
Dioscorea rotundata ethanolic extract (boiled)	38.83 μg/ml	MCF-7 (Breast Cancer)	MTT Assay	[10]
Diosgenin	- (49% inhibition)	MCF-7 (Breast Cancer)	MTT Assay	[6]
Diosgenin silver nanoparticles	1.25 μl/mg	MCF-7 (Breast Cancer)	MTT Assay	[6]
Dioscorealide B (from D. membranacea)	4.0 μg/mL	MCF-7 (Breast Cancer)	SRB Assay	[1]

Experimental Protocols

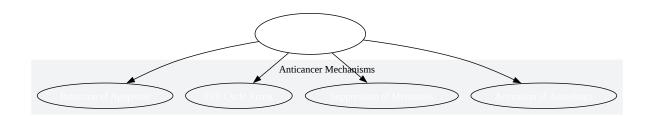
MTT Cytotoxicity Assay (General Protocol):

 Cell Seeding: MCF-7 breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.



- Treatment: Cells are treated with various concentrations of the Dioscorea extract or isolated compound for a specified duration (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
- Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
- Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway (Hypothesized for Diosgenin)



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Conclusion

The term "Anticancer Agent 149" encompasses a diverse set of molecules with distinct mechanisms of action and therapeutic potential against specific cancer types. MG149 and BGB149 (Tilvestamab) are well-characterized agents with substantial preclinical and, in the case of BGB149, clinical data. "Antitumor agent-149," the echinomycin analogue, shows promise in preclinical models of colon cancer. While the specific identity and detailed data for "Anticancer agent 149" from Dioscorea remain less clear in the public domain, the broader genus is a rich source of bioactive compounds with demonstrated anticancer properties. This



guide provides a foundational resource for researchers to navigate the complexities of these agents and to inform future investigations into their potential as cancer therapeutics.

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